2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one is a complex organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one typically involves multiple steps, starting from commercially available precursors. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying biological activities.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activities, such as antioxidant and anti-inflammatory properties, make it a valuable compound for studying cellular processes and disease mechanisms.
Medicine: The compound’s potential anticancer properties are of particular interest for developing new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as UV protection or antimicrobial activity
Mechanism of Action
The mechanism by which 2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its anti-inflammatory effects may involve inhibition of pro-inflammatory enzymes and cytokines. The compound’s anticancer activity is thought to result from its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar methoxy substitutions.
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, exhibiting diverse biological activities.
Uniqueness
2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-hydroxy-3-methoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-13-7-4-10(8-15(13)22-2)17-18(23-3)16(20)12-6-5-11(19)9-14(12)24-17/h4-9,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUZXWQNKBZWMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418837 |
Source
|
Record name | 2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90418837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20979-41-3 |
Source
|
Record name | 2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90418837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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